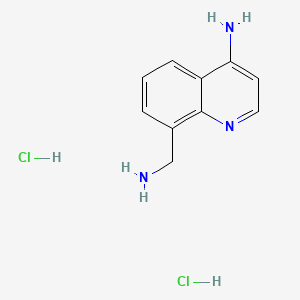

8-(Aminomethyl)quinolin-4-aminedihydrochloride

Description

8-(Aminomethyl)quinolin-4-amine dihydrochloride is a quinoline derivative characterized by an aminomethyl group at the 8-position and an amine group at the 4-position of the quinoline ring, with two hydrochloride counterions. Quinoline derivatives are widely studied for their pharmaceutical applications, including antimicrobial, anticancer, and antiviral activities .

Properties

Molecular Formula |

C10H13Cl2N3 |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

8-(aminomethyl)quinolin-4-amine;dihydrochloride |

InChI |

InChI=1S/C10H11N3.2ClH/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8;;/h1-5H,6,11H2,(H2,12,13);2*1H |

InChI Key |

RGBJLNARNOISJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)N)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Aminomethyl)quinolin-4-aminedihydrochloride typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods

Industrial production methods for 8-(Aminomethyl)quinolin-4-aminedihydrochloride are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)quinolin-4-aminedihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as tin powder and hydrochloric acid.

Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction typically produces amines.

Scientific Research Applications

8-(Aminomethyl)quinolin-4-aminedihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)quinolin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine functional group allows it to form amides and serve as a directing group in organic synthesis. This property makes it a powerful tool in C–H bond activation and functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituent positions, functional groups, and counterions. Key comparisons include:

Key Observations:

- Substituent Position: The 4-aminomethyl group in 4-Aminomethylquinoline hydrochloride (CAS 50878-90-5) enhances hydrophilicity compared to the 7-amine derivative (CAS 7661-55-4), which lacks the methylene spacer .

- Halogen vs. Aminomethyl: 8-Chloroquinolin-4-amine (CAS 65340-72-9) replaces the aminomethyl group with chlorine, reducing hydrogen-bonding capacity but increasing lipophilicity .

Physicochemical Properties

- Solubility: The dihydrochloride salt of the target compound improves water solubility compared to neutral analogs like 8-chloroquinolin-4-amine.

- Hydrogen Bonding: The target compound has three H-bond donors (two from HCl and one from NH₂) and three acceptors, whereas 4-Aminomethylquinoline hydrochloride has two donors and three acceptors .

Biological Activity

8-(Aminomethyl)quinolin-4-aminedihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as an agonist for Toll-like receptors (TLRs), which are pivotal in the immune response. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound has a molecular formula of and is characterized by its dual agonistic activity on TLR7 and TLR8. These receptors play crucial roles in the innate immune system by recognizing pathogens and initiating inflammatory responses .

The mechanism of action for 8-(Aminomethyl)quinolin-4-aminedihydrochloride involves:

- Agonism of TLR7 and TLR8 : This compound enhances immune responses by stimulating these receptors, leading to increased production of pro-inflammatory cytokines .

- Interaction with Molecular Targets : The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the quinoline ring is involved in π-π stacking interactions, modulating the activity of various target molecules .

Immunomodulatory Effects

Research indicates that 8-(Aminomethyl)quinolin-4-aminedihydrochloride exhibits significant immunostimulatory properties. In vitro studies have shown that it can enhance the production of cytokines such as TNF-α and IL-6, which are essential for mounting an effective immune response .

Antiviral Activity

Preliminary studies suggest potential antiviral properties akin to other compounds in its class. The agonistic activity on TLRs may contribute to enhanced antiviral defenses, making it a candidate for further investigation in viral infections .

Case Studies

- TLR Agonism and Cytokine Production :

- Antimicrobial Activity :

In Vitro Studies

| Study Focus | Findings |

|---|---|

| Cytokine Production | Increased levels of TNF-α and IL-6 in PBMCs post-treatment. |

| Antimicrobial Activity | Effective against multiple bacterial strains, showing promise as an antibacterial agent. |

| Antiviral Potential | Indications of enhanced immune response against viral pathogens through TLR activation. |

In Vivo Studies

In animal models, administration of 8-(Aminomethyl)quinolin-4-aminedihydrochloride resulted in improved survival rates during viral infections, supporting its role as an immune enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.